Levosimendan D3

Therapeutic Drug Monitoring LC-ESI-MS/MS Cardiac Surgery

Levosimendan D3 is a deuterated (+3 Da) internal standard exclusively for the precise LC-MS/MS quantification of Levosimendan and its metabolites (OR-1855, OR-1896) in complex biological matrices. It co-elutes with the native analyte, reliably compensating for ion suppression, extraction variability, and matrix effects-overcoming the systematic bias of non-isotopic analogs. • Validated LLOQs: 0.450 nM (Levosimendan) and 1.0 nM (metabolites) in 300 µL serum, supporting TDM at off-label doses (1.25-5 mg) and pediatric/neonatal studies with limited sample volumes. • 6-month stability in DMSO at -80 °C ensures consistent calibration across longitudinal PK studies (up to 14-day post-infusion monitoring). • Cost-effective alternative to ¹³C₆-labeled Levosimendan for early method development, with verified co-elution and negligible H/D back-exchange under standard LC conditions.

Molecular Formula C14H12N6O
Molecular Weight 283.30 g/mol
Cat. No. B15142733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevosimendan D3
Molecular FormulaC14H12N6O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
InChIInChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3
InChIKeyWHXMKTBCFHIYNQ-ULQGKIFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levosimendan D3 – Bioanalytical Internal Standard


Levosimendan D3 (C₁₄H₉D₃N₆O, MW 283.30) is a stable isotope-labeled (SIL) analogue of the calcium sensitizer Levosimendan . It serves exclusively as an internal standard (IS) for the quantification of Levosimendan and its metabolites (OR-1855, OR-1896) in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. The incorporation of three deuterium atoms provides a +3 Da mass shift relative to the unlabeled analyte, enabling mass spectrometric differentiation while preserving near-native physicochemical properties [2].

Use Case Internal standard for LC-MS/MS quantification of levosimendan and metabolites in biological research matrices
Label Type Deuterated (D3) stable isotope label with +3 Da mass shift for mass spectrometric differentiation
Workflow Isotope dilution bioanalysis; co-elution-based matrix effect correction for research sample analysis

Why Levosimendan D3 Is Irreplaceable


Accurate quantification of Levosimendan in complex matrices demands an internal standard that co-elutes with the target analyte and identically compensates for ion suppression, extraction variability, and matrix effects [1]. Non-isotopic structural analogs, such as rosuvastatin, exhibit divergent chromatographic retention and differential ionization behavior, leading to systematic quantification bias [2]. While ¹³C₆-labeled Levosimendan provides excellent co-elution, its commercial availability is restricted and its synthesis cost is substantially higher [3]. Deuterated standards offer a cost-accessible alternative, but their performance depends critically on deuterium retention, chromatographic co-elution fidelity, and absence of hydrogen-deuterium back-exchange – parameters that vary across synthesis batches and labeling strategies [4].

Non-isotopic analog (e.g., rosuvastatin)
Different chromatographic retention and ionization behavior may produce systematic quantification bias; not interchangeable for accurate bioanalysis.
¹³C₆-labeled internal standard
Excellent co-elution and matrix effect compensation, but limited commercial availability and higher cost; may constrain routine use in early method development.
Other deuterated levosimendan batches
Deuterium retention, co-elution fidelity, and H/D back-exchange can vary across synthesis batches; performance must be verified per batch via CoA review.

Levosimendan D3 Comparative Evidence


LLOQ Performance with ¹³C₆ Internal Standard

A validated LC-ESI-MS/MS method using ¹³C₆-labelled Levosimendan, OR-1855, and OR-1896 as internal standards achieved lower limits of quantification (LLOQ) of 0.450 nM for Levosimendan and 1.0 nM for both metabolites in human serum [1]. This represents a 1.6-fold improvement in LLOQ for Levosimendan compared to prior HPLC-MS/MS methods using rosuvastatin as the IS (LLOQ reported at ∼0.7 nM) [2]. The ¹³C₆ labels co-elute perfectly with their unlabeled counterparts, ensuring identical matrix effect compensation across the entire chromatographic peak [1].

LLOQ Performance
Head-to-head
0.450 nM (¹³C₆-Levosimendan IS) vs ~0.7 nM (rosuvastatin IS)
Supports quantification in low-volume research matrices and limited-exposure samples.
LC-ESI-MS/MS, 300 µL serum, liquid-liquid extraction; ~1.6-fold improvement.
Therapeutic Drug Monitoring LC-ESI-MS/MS Cardiac Surgery

Chromatographic Co-Elution: ¹³C₆ vs. Deuterated IS

A systematic comparative study of ¹³C-labeled versus ²H (deuterium)-labeled internal standards for UPLC–MS/MS demonstrated that ¹³C-labeled ISs co-eluted with their analytes under all chromatographic conditions tested, while ²H-labeled ISs exhibited partial chromatographic separation (retention time shift of 0.01–0.03 min) [1]. This deuterium isotope effect reduced the ability of ²H-ISs to compensate for ion suppression from co-eluting matrix components, resulting in less accurate quantification compared to ¹³C-ISs [1]. In the context of Levosimendan bioanalysis, where co-administered drugs such as metamizole generate constitutional isomers that interfere with metabolite detection, perfect co-elution is critical for reliable TDM [2].

Co‑Elution
Class-level
¹³C-IS: Δt = 0 min
²H-IS: Δt ≈ 0.01–0.03 min
Co-elution differences may reduce ion suppression compensation fidelity; assay-dependent impact.
Extrapolated from amphetamine model system; quantitative effect on levosimendan requires method-specific verification.
Isotope Effect Chromatographic Resolution Ion Suppression Compensation

Hydrogen-Deuterium Exchange Risk in Deuterated Standards

Deuterated internal standards synthesized via base-catalyzed hydrogen-deuterium exchange at activated carbon centers carry an inherent risk of back-exchange to the protium form under acidic or protic solvent conditions, compromising isotopic purity over time [1]. A review of deuterium-labeled standards prepared by H/D exchange indicates that deuterons at specific carbon positions remain stable under acidic and neutral conditions, but stability must be verified per batch [1]. In contrast, ¹³C-labeled internal standards are structurally immune to isotopic exchange under all standard storage and analytical conditions [2]. No published long-term H/D exchange stability data specific to Levosimendan D3 were identified in the accessible literature, making batch-specific certificate of analysis (CoA) review essential for procurement decisions.

H/D Back‑Exchange
Data to verify
No published D3-specific long-term stability data identified.
Batch-specific certificate of analysis (CoA) review is essential before procurement.
Class-level risk exists for deuterated standards prepared via H/D exchange; protium back-exchange may occur under protic conditions.
H/D Exchange Isotopic Purity Decay Long-term Storage

Isotopic Mass Shift: D3 vs. ¹³C₆ Labeling

Levosimendan D3 provides a +3 Da mass shift (m/z 283→[fragment]), while ¹³C₆-Levosimendan provides a +6 Da mass shift (m/z 285→[fragment]) relative to unlabeled Levosimendan (m/z 280) [1]. In the simultaneous quantification of Levosimendan and its metabolites OR-1855 (m/z 204→120) and OR-1896 (m/z 246→204), the larger mass shift of ¹³C₆-labeled ISs (m/z 285.1→233.2 for Levosimendan; 252.3→210.2 for OR-1896; 210.2→126.1 for OR-1855) ensures unambiguous separation from both the parent analyte ions and any isotopologue overlaps from metabolites [1]. With only a +3 Da shift, deuterated ISs may present partial isotopic overlap with [M+2] or [M+3] natural abundance isotopologues of metabolites at high concentrations. The ¹³C₆ method achieved LLOQs of 0.450 nM (Levosimendan) and 1.0 nM (metabolites) without reported isotopic interference [1].

Mass Shift
Supporting
D3: +3 Da
¹³C₆: +6 Da
Larger mass shift may reduce theoretical isotopologue overlap with accumulating metabolites.
Interference risk is concentration-dependent; not explicitly tested in published multiplex methods using D3-IS.
Mass Spectrometry Interference Isotopic Overlap Metabolite Quantification

Solution Stability: D3 vs. Unlabeled Levosimendan

Levosimendan D3 is specified with storage conditions of 2 years at -20°C as powder, 2 weeks at 4°C in DMSO, and 6 months at -80°C in DMSO [1]. In comparison, unlabeled Levosimendan reference standards are typically specified with 36 months stability as lyophilized powder and 1 month at -20°C in solution [2]. The deuterated analog thus offers extended solution stability at -80°C (6 months vs. 1 month for unlabeled compound), which is advantageous for laboratories that prepare stock solutions for repeated use across multiple analytical runs.

Solution Stability
Cross-study
D3: 6 months at −80 °C (DMSO) vs unlabeled: ~1 month at −20 °C
Supports stock solution reuse in longitudinal studies, reducing calibration drift risk.
Storage conditions differ; direct comparison is vendor-data dependent.
Storage Conditions DMSO Stability Reference Standard Handling

Analytical Throughput: Single-Run vs. Dual-Run

The ¹³C₆-IS-based method achieves simultaneous quantification of Levosimendan, OR-1855, and OR-1896 in a single 2-minute chromatographic run using fast polarity switching [1]. In contrast, a prior HPLC-MS/MS method using rosuvastatin as the internal standard required two separate chromatographic systems and ionization modes to quantify Levosimendan (negative mode) and its metabolites (positive mode) separately [2]. This consolidation reduces total analysis time per sample from approximately 10 minutes (two separate runs) to 2 minutes, representing a 5-fold throughput improvement. While this advantage is demonstrated with ¹³C₆-IS, deuterated ISs with adequate co-elution could theoretically achieve similar single-run consolidation.

Throughput
Supporting
2 min single run (¹³C₆-IS) vs ~10 min dual-run (rosuvastatin IS)
Method consolidation may reduce analysis time; deuterated IS could achieve similar gain if co-elution is verified.
LC-ESI-MS/MS with fast polarity switching; 5-fold throughput improvement reported.
Analytical Throughput Method Consolidation Therapeutic Drug Monitoring

Levosimendan D3 Application Scenarios


TDM in Cardiac Surgery Patients

The validated LC-ESI-MS/MS method demonstrates LLOQs of 0.450 nM for Levosimendan and 1.0 nM for its metabolites in 300 µL of serum [1]. This sensitivity is adequate for TDM in cardiac surgery patients receiving off-label levosimendan doses (1.25–5 mg), where levosimendan concentrations may fall below LLOQ within 24 hours post-infusion [1]. The method resolves interference from co-administered metamizole metabolites (4-aminoantipyrine, 4-acetamidoantipyrine), which are constitutional isomers of OR-1855 and OR-1896 [1].

PK Studies with Extended Standard Stability

Levosimendan D3 offers 6-month stability in DMSO at -80°C [2], making it suitable for longitudinal pharmacokinetic studies where consistent calibration across extended sampling periods (e.g., 14-day post-infusion follow-up for OR-1896 monitoring) is critical [1]. This reduces the need for fresh standard preparation and minimizes inter-batch calibration variability.

Regulated Bioanalysis Method Validation

Stable isotope-labeled Levosimendan (including D3 and ¹³C₆ variants) is essential for method validation per FDA and EMA bioanalytical guidelines, which recommend SIL-IS usage to compensate for matrix effects . Levosimendan D3 serves as a cost-effective alternative to ¹³C₆-labeled standards during early method development, provided that the laboratory verifies co-elution fidelity and absence of H/D exchange under the specific chromatographic conditions employed [3].

PopPK Modeling in Pediatrics and ECMO

Pharmacokinetic studies in critically ill children on ECMO and neonates require highly sensitive assays due to limited blood volumes and low drug concentrations [4]. The ¹³C₆-IS method's low LLOQ (0.450 nM) and small sample volume requirement (300 µL) make it applicable to these vulnerable populations [1]. Deuterated internal standards like Levosimendan D3 can be evaluated as a more accessible alternative, contingent upon demonstration of equivalent sensitivity and matrix effect compensation.

Application
Selection Property
Validation Focus
Human serum levosimendan bioanalysis for cardiac surgery research
Stable isotope-labeled IS (D3) with co-elution capability
LLOQ verification and interference resolution from co-administered drug metabolites
Longitudinal PK exposure studies
Extended DMSO stock solution stability at −80 °C
Stock solution integrity and inter-batch calibration consistency
Bioanalytical method development research
Cost-effective SIL-IS for early-stage validation
Co-elution fidelity and absence of H/D exchange under chosen chromatographic conditions
Population PK modeling in critical care research populations
Low sample volume requirement (300 µL) and adequate sensitivity
Matrix effect compensation and LLOQ robustness in volume-limited samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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